2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Brand Name: Vulcanchem
CAS No.: 898756-03-1
VCID: VC7823347
InChI: InChI=1S/C19H28O5/c1-19(2)12-23-17(24-13-19)11-6-5-9-15(20)14-8-7-10-16(21-3)18(14)22-4/h7-8,10,17H,5-6,9,11-13H2,1-4H3
SMILES: CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C
Molecular Formula: C19H28O5
Molecular Weight: 336.4 g/mol

2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS No.: 898756-03-1

Cat. No.: VC7823347

Molecular Formula: C19H28O5

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone - 898756-03-1

Specification

CAS No. 898756-03-1
Molecular Formula C19H28O5
Molecular Weight 336.4 g/mol
IUPAC Name 1-(2,3-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Standard InChI InChI=1S/C19H28O5/c1-19(2)12-23-17(24-13-19)11-6-5-9-15(20)14-8-7-10-16(21-3)18(14)22-4/h7-8,10,17H,5-6,9,11-13H2,1-4H3
Standard InChI Key ZGWWHCZIDCVAIW-UHFFFAOYSA-N
SMILES CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C
Canonical SMILES CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is C₁₉H₂₈O₅, with a molecular weight of 336.4 g/mol . The compound features:

  • A valerophenone core (a five-carbon aliphatic chain terminating in a phenyl ketone group).

  • 2',3'-Dimethoxy substituents on the phenyl ring, enhancing electronic modulation.

  • A 5,5-dimethyl-1,3-dioxan-2-yl group at the 5-position of the valerophenone chain, introducing steric bulk and polarity .

The IUPAC name, 1-(2,3-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one, precisely reflects this arrangement .

Spectroscopic and Computational Data

  • SMILES Notation: CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C .

  • InChIKey: ZGWWHCZIDCVAIW-UHFFFAOYSA-N .

  • LogP: Estimated at 2.8 (PubChem computed property), indicating moderate lipophilicity suitable for pharmaceutical applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₈O₅
Molecular Weight336.4 g/mol
CAS Registry Number898756-03-1
XLogP3-AA2.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Industrial Production

Industrial Scalability

Industrial production likely employs continuous-flow reactors to optimize yield and minimize byproducts. Key parameters include:

  • Temperature Control: 60–80°C to prevent thermal degradation.

  • Catalyst Use: Lewis acids (e.g., BF₃·OEt₂) to accelerate dioxane ring formation.

Applications in Materials Science and Pharmaceuticals

Photoinitiators in Polymer Chemistry

The compound’s ability to generate free radicals under UV irradiation makes it a candidate for photoinitiators in polymer curing. Compared to nitro-substituted analogues (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-nitrovalerophenone), the methoxy groups enhance solubility in polar monomers, enabling uniform polymer networks.

Table 2: Performance Comparison with Analogues

CompoundCuring Speed (s)Solubility (g/L)
2',3'-Dimethoxy-...valerophenone4512.8
4-(5,5-Dimethyl...3'-nitrovalerophenone328.2

Pharmaceutical Intermediates

The dioxane ring’s conformational rigidity and methoxy groups’ electron-donating effects position this compound as a precursor for CNS-targeting drugs. Derivatives have shown promise in preclinical models for modulating serotonin receptors, though clinical data remain unpublished .

Research Findings and Mechanistic Insights

Reactivity in Cross-Coupling Reactions

The phenyl ketone group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts. Methoxy substituents direct electrophilic substitution to the 4-position, enabling regioselective functionalization .

Biological Activity

While direct studies are sparse, structural analogs exhibit:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Enzyme Inhibition: IC₅₀ = 5.7 µM against COX-2, suggesting anti-inflammatory potential.

Comparison with Structural Analogues

Substituent Effects on Bioavailability

Replacing methoxy groups with nitro (as in Vulcanchem’s VC13458911) increases logP to 3.2 but reduces metabolic stability due to nitroreductase susceptibility. Conversely, fluoro analogues show enhanced blood-brain barrier penetration but require complex synthesis.

Table 3: Substituent Impact on Drug-Likeness

SubstituentlogPMetabolic Stability
2',3'-Dimethoxy2.8Moderate
3'-Nitro3.2Low
4'-Fluoro2.5High

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